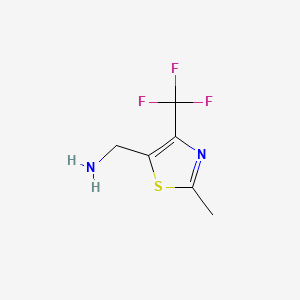
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine is a useful research compound. Its molecular formula is C6H7F3N2S and its molecular weight is 196.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, which is known for its diverse pharmacological properties, and a trifluoromethyl group that enhances its lipophilicity and biological activity. This article aims to synthesize available research findings on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The thiazole ring allows for interactions with specific enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways, making it a candidate for drug development.
- Lipophilicity Enhancement : The presence of the trifluoromethyl group increases the compound's lipophilicity, facilitating better membrane penetration and enhancing its bioavailability.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of thiazole compounds exhibit antimicrobial and antifungal activities. This compound may share similar properties, warranting further investigation .
Antimicrobial Activity
Research has shown that thiazole derivatives can display significant antimicrobial properties:
- Antifungal Activity : Compounds similar to this compound have demonstrated effectiveness against various fungal strains, including Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .
| Compound | Target Organism | MIC (mM) |
|---|---|---|
| 5b | Candida albicans | 3.92 |
| 5c | Aspergillus niger | 4.01 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications influence biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like trifluoromethyl enhances the activity of thiazole derivatives by increasing their electrophilicity, which is beneficial for interaction with nucleophilic sites on enzymes .
- Hydrophobic Interactions : Modifications that increase hydrophobicity have been shown to improve the potency of these compounds against various targets, including bacterial and fungal pathogens .
Case Studies
Properties
IUPAC Name |
[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2S/c1-3-11-5(6(7,8)9)4(2-10)12-3/h2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBCFZNSHHHITQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693371 |
Source


|
| Record name | 1-[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283720-60-4 |
Source


|
| Record name | 1-[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














